molecular formula C17H23N5O2 B2924640 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine CAS No. 2320142-71-8

4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine

Cat. No.: B2924640
CAS No.: 2320142-71-8
M. Wt: 329.404
InChI Key: YUMFKLIHYIFFIX-UHFFFAOYSA-N
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Description

4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The piperidine ring is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the pyrimidine ring through condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine apart is its combination of these three heterocyclic structures, which provides a unique set of chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-5-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-8-15(19-11-18-12)23-10-13-4-6-22(7-5-13)9-16-20-21-17(24-16)14-2-3-14/h8,11,13-14H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMFKLIHYIFFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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